molecular formula C14H11F3 B1297645 1-Benzyl-4-(trifluoromethyl)benzene CAS No. 34239-04-8

1-Benzyl-4-(trifluoromethyl)benzene

Cat. No.: B1297645
CAS No.: 34239-04-8
M. Wt: 236.23 g/mol
InChI Key: CBGATXAZTATZRF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(trifluoromethyl)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, typically using hydrogenation catalysts.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products:

    Oxidation Products: Benzyl alcohol derivatives, benzaldehyde derivatives.

    Reduction Products: Methyl-substituted benzene derivatives.

    Substitution Products: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

1-Benzyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring the trifluoromethyl group for enhanced bioactivity.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to participate in electrophilic and nucleophilic reactions. This group also increases the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(trifluoromethyl)benzene is unique due to the presence of both a benzyl group and a trifluoromethyl group, which together impart distinct electronic and steric properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGATXAZTATZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344533
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34239-04-8
Record name 1-Benzyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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